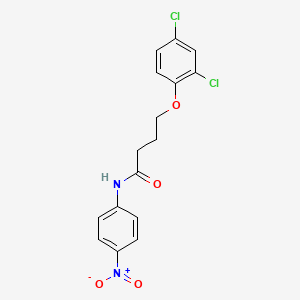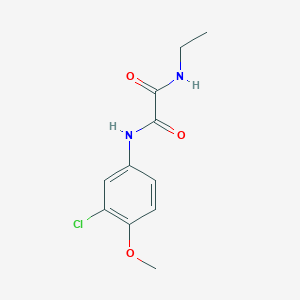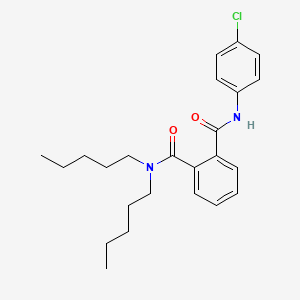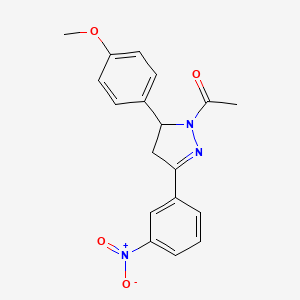
4-(2,4-dichlorophenoxy)-N-(4-nitrophenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-dichlorophenoxy)-N-(4-nitrophenyl)butanamide, commonly known as dicamba, is a synthetic herbicide used to control broadleaf weeds in various crops. It was first introduced in the 1960s and has since become a popular herbicide due to its effectiveness in controlling weeds. Dicamba is classified as a benzoic acid herbicide and is widely used in agriculture.
Wirkmechanismus
Dicamba works by disrupting the growth and development of broadleaf weeds. It mimics the action of auxin, a plant hormone that regulates growth and development. Dicamba causes uncontrolled growth in the broadleaf weeds, leading to their eventual death.
Biochemical and Physiological Effects:
Dicamba has been shown to have both biochemical and physiological effects on plants. It disrupts the balance of hormones in the plant, leading to abnormal growth and development. Dicamba also affects the plant's ability to produce energy, leading to reduced photosynthesis and eventual death.
Vorteile Und Einschränkungen Für Laborexperimente
Dicamba is a widely used herbicide in agriculture due to its effectiveness in controlling broadleaf weeds. It is also relatively inexpensive compared to other herbicides. However, dicamba has limitations in lab experiments due to its potential to drift and affect non-target plants. It is important to use dicamba in a controlled environment to avoid unintended consequences.
Zukünftige Richtungen
Future research on dicamba should focus on improving its selectivity and reducing its potential to drift. Researchers should also explore the potential of dicamba in controlling weeds in other crops and non-crop areas. Additionally, there is a need for research on the environmental impact of dicamba and its long-term effects on soil health.
Conclusion:
In conclusion, dicamba is a synthetic herbicide widely used in agriculture to control broadleaf weeds. Its effectiveness and relatively low cost make it a popular choice among farmers. Dicamba works by disrupting the growth and development of broadleaf weeds, leading to their eventual death. Future research should focus on improving its selectivity and reducing its potential to drift.
Synthesemethoden
Dicamba is synthesized by the reaction of 2,4-dichlorophenoxyacetic acid and 4-nitroaniline in the presence of a catalyst. The reaction takes place under basic conditions and yields dicamba as the final product. The purity of dicamba is crucial for its effectiveness as a herbicide.
Wissenschaftliche Forschungsanwendungen
Dicamba has been extensively researched for its efficacy as a herbicide in various crops. It has been found to be effective in controlling broadleaf weeds in soybean, cotton, and corn crops. Dicamba is also used in non-crop areas such as turf, pastures, and rangelands. It is a selective herbicide, meaning it only targets broadleaf weeds and does not harm grasses.
Eigenschaften
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(4-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O4/c17-11-3-8-15(14(18)10-11)24-9-1-2-16(21)19-12-4-6-13(7-5-12)20(22)23/h3-8,10H,1-2,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRSFOXKDHQHKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenoxy)-N-(4-nitrophenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5037669.png)
![5,7-diphenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepine perchlorate](/img/structure/B5037671.png)



![N-(2-chlorophenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide](/img/structure/B5037698.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(isopropylamino)nicotinamide](/img/structure/B5037706.png)


![1-(4-bromophenyl)-5-[4-(1-piperidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5037729.png)
![5-bromo-1-methyl-3-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5037736.png)
![methyl 2-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5037738.png)
![1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-4-[3-(trifluoromethyl)phenoxy]piperidine](/img/structure/B5037745.png)
![4-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5037756.png)